2-(S)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride
Description
Chemical Classification and Structural Significance
This compound belongs to the classification of heterocyclic compounds, specifically categorized as a pyridazine derivative that incorporates both piperidine and thiophene structural moieties. The compound exhibits a molecular formula of C14H18ClN3OS with a molecular weight of 311.83 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 1229622-69-8, providing a unique identifier for research and commercial applications.
The structural architecture of this compound demonstrates remarkable complexity through its integration of three distinct heterocyclic systems. The pyridazinone core forms the central scaffold, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms and a ketone functionality. This pyridazinone framework has been established as a vital moiety in heterocyclic chemistry, particularly valuable for the development of newer cardioactive drugs. The incorporation of the thiophene ring system at the 6-position introduces sulfur-containing aromatic character, while the piperidine moiety attached through a methylene bridge at the 2-position contributes saturated nitrogen heterocyclic functionality.
The molecular structure can be represented through several standardized chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is: O=C1C=CC(C2=CC=CS2)=NN1C[C@@H]3CNCCC3.[H]Cl. The International Chemical Identifier provides additional structural detail: 1S/C14H17N3OS.ClH/c18-14-6-5-12(13-4-2-8-19-13)16-17(14)10-11-3-1-7-15-9-11;/h2,4-6,8,11,15H,1,3,7,9-10H2;1H/t11-;/m0./s1.
Analysis of the structural components reveals specific functional group arrangements that contribute to the compound's potential biological activity. The piperidine ring system, a six-membered saturated nitrogen heterocycle, is positioned at the 3-carbon in the S-configuration, establishing the stereochemical identity of the molecule. The structural motif of piperidine is frequently observed in naturally occurring bioactive compounds, particularly alkaloids, and piperidin-4-ones have demonstrated varied and potent biological properties including antiviral, antitumor, analgesic, local anesthetic, antimicrobial, fungicidal, herbicidal, insecticidal, antihistaminic, anti-inflammatory, anticancer, central nervous system stimulant, and depressant activities.
| Structural Component | Chemical Feature | Positional Arrangement | Functional Significance |
|---|---|---|---|
| Pyridazinone Core | Six-membered aromatic ring with adjacent nitrogens and ketone | Central scaffold | Primary pharmacophore |
| Thiophene Ring | Five-membered sulfur-containing aromatic system | 6-position substitution | Aromatic stabilization |
| Piperidine Moiety | Six-membered saturated nitrogen heterocycle | 2-position via methylene bridge | Stereochemical center |
| Hydrochloride Salt | Chloride anion association | Ionic interaction | Enhanced solubility |
The hydrochloride salt formation represents a crucial aspect of the compound's pharmaceutical chemistry profile. The addition of hydrochloric acid to form the hydrochloride salt significantly enhances both water solubility and chemical stability characteristics. This salt formation is particularly important for pharmaceutical applications, as it improves bioavailability and facilitates formulation development. The presence of the chloride counterion does not alter the fundamental molecular structure but provides ionic character that enhances dissolution properties in aqueous media.
Historical Development of Pyridazinone Derivatives in Medicinal Chemistry
The historical trajectory of pyridazinone derivatives in medicinal chemistry traces back to fundamental discoveries in heterocyclic chemistry and has evolved into a sophisticated field of drug discovery. Pyridazine, the parent compound of pyridazinone derivatives, represents an aromatic heterocyclic organic compound with the molecular formula C4H4N2, containing a six-membered ring with two adjacent nitrogen atoms. The development of pyridazine chemistry emerged from early investigations into diazine ring systems, where researchers recognized the unique electronic and steric properties conferred by the adjacent nitrogen arrangement.
Early synthetic approaches to pyridazine compounds were pioneered through the work of Emil Fischer, who prepared the first pyridazine derivative via the condensation of phenylhydrazine and levulinic acid during his classic investigation of the Fischer indole synthesis. The parent heterocycle was subsequently prepared through oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, though improved synthetic routes later utilized maleic hydrazide as a starting material. These foundational synthetic methodologies established the chemical framework for subsequent development of more complex pyridazinone derivatives.
The recognition of pyridazinone derivatives as pharmacologically active compounds emerged through systematic structure-activity relationship studies conducted throughout the latter half of the twentieth century. Research demonstrated that pyridazin-3(2H)-one units possess the ability to inhibit the activities of cyclic guanosine monophosphate-phosphodiesterase (phosphodiesterase type 3) and cyclic adenosine monophosphate-phosphodiesterase (phosphodiesterase type 4) enzymes. This enzymatic inhibition profile established pyridazinone derivatives as promising candidates for cardiovascular and respiratory therapeutic applications.
The therapeutic potential of pyridazinone derivatives expanded significantly as researchers identified diverse pharmacological activities. Pyridazin-3(2H)-one compounds have demonstrated analgesic, anti-inflammatory, antibacterial, herbicidal, antifungal, antituberculotic, anti-acquired immunodeficiency syndrome, antitumor, antihypertensive, anticonvulsant, and antiviral activities. The breadth of biological activities associated with pyridazinone scaffolds led to their designation as "wonder nucleus" compounds, reflecting their ability to generate diverse derivatives with comprehensive pharmacological profiles.
Contemporary medicinal chemistry research has focused on the development of pyridazinone derivatives as cardioactive agents. These compounds have been established as potent inodilators, vasorelaxants, and cardiotonic agents. Specific pyridazinone analogs have been developed for therapeutic intervention in renal-urologic conditions (compound designation FK838), cardiovascular diseases (compound designation EMD57283), respiratory disorders (compound designation NIP502), and dermatologic diseases (compound designation FR-181877). The systematic development of these therapeutic agents demonstrates the continued relevance of pyridazinone chemistry in contemporary drug discovery programs.
Clinical applications of pyridazinone derivatives have been exemplified through the development of anti-inflammatory drugs, including Emorfazone and related compounds. These therapeutic agents represent successful translations of pyridazinone chemistry from laboratory research to clinical practice. The structural diversity achievable within the pyridazinone framework has enabled medicinal chemists to optimize pharmacokinetic properties, selectivity profiles, and therapeutic efficacy through systematic structural modifications.
Recent research developments have focused on the synthesis and evaluation of novel pyridazinone derivatives with enhanced biological activities. Studies have demonstrated that 4,5-disubstituted 3(2H)-pyridazinone derivatives containing chiral building blocks can be synthesized and separated into individual enantiomers for biological evaluation. The importance of stereochemical configuration in determining biological activity has become increasingly recognized, leading to focused research on optically pure pyridazinone derivatives.
The field of pyridazinone medicinal chemistry continues to evolve through the application of modern synthetic methodologies and computational drug design approaches. Contemporary research emphasizes the development of pyridazinone derivatives with improved selectivity profiles, reduced side effect potential, and enhanced therapeutic efficacy. The integration of structure-based drug design principles with traditional medicinal chemistry approaches has accelerated the identification of novel pyridazinone derivatives with promising therapeutic potential.
Rationale for Stereochemical Configuration (S)-Isomer Focus
The focus on the (S)-stereochemical configuration of this compound represents a critical aspect of modern pharmaceutical development, reflecting the fundamental importance of three-dimensional molecular architecture in determining biological activity. Stereochemistry plays a decisive role in drug-receptor interactions, with different enantiomers of the same compound often exhibiting dramatically different pharmacological profiles. The deliberate selection and development of the (S)-isomer indicates a research-driven approach to optimize therapeutic efficacy while potentially minimizing unwanted biological effects.
Research into chiral pyridazin-3(2H)-one derivatives has demonstrated that enantiomeric forms exhibit distinctly different biological activities. Studies involving chiral pyridazin-3(2H)-one compounds synthesized, separated as pure enantiomers, and evaluated for N-formyl peptide receptor agonist activity revealed that formyl peptide receptors exhibited clear enantiomer selectivity, generally preferring R-(-)-forms over S-(+)-enantiomers. This enantiomeric selectivity demonstrates the critical importance of absolute stereochemical configuration in determining receptor binding affinity and subsequent biological response.
The methodological approaches for obtaining optically pure pyridazinone derivatives have been extensively developed through chiral chromatographic techniques. Several 4,5-disubstituted 3(2H)-pyridazinone derivatives containing 2-hydroxymethylpyrrolidino moiety as a chiral building block have been successfully synthesized and separated through chiral high-performance liquid chromatography using Chiralcel OJ and OF columns. The separation protocols utilized mobile phases consisting of hexane, ethanol, and 2-propanol, with the Chiralcel OJ column demonstrating capability for separating most enantiomeric pairs.
Advanced chiral separation studies have employed polysaccharide-based chiral stationary phases for the resolution of pyridazinone racemates. Research has demonstrated that Chiralcel OD columns (cellulose tris(3,5-dimethylphenylcarbamate)) can effectively separate certain pyridazinone racemates, while Lux Amylose-2 columns (amylose tris(5-chloro-2-methylphenylcarbamate)) provide superior separation capabilities for compounds with increased steric hindrance at the chiral center. These separation methodologies enable the production of enantiomerically pure compounds with enantiomeric excess values ranging from 94.8% to 99.9%.
The stereochemical assignment of pyridazinone enantiomers has been accomplished through combined chiral high-performance liquid chromatography and chiroptical studies utilizing circular dichroism spectroscopy. Polarimetric analysis has established specific rotation values for individual enantiomers, providing definitive characterization of absolute configuration. For compounds with alkyl substituents and hydrogen at the stereogenic center, the first eluted enantiomers typically rotate polarized light in the positive direction, while structural modifications can lead to reversed elution sequences.
| Stereochemical Parameter | Measurement Technique | Typical Value Range | Significance |
|---|---|---|---|
| Enantiomeric Excess | Chiral High-Performance Liquid Chromatography | 94.8% - 99.9% | Purity Assessment |
| Specific Rotation | Polarimetry | Variable (compound-dependent) | Configuration Assignment |
| Retention Time | Chiral Stationary Phase Chromatography | Compound-specific | Separation Optimization |
| Circular Dichroism Signal | Chiroptical Spectroscopy | Wavelength-dependent | Absolute Configuration |
The biological significance of stereochemical configuration extends beyond simple receptor binding considerations to encompass metabolic stability, pharmacokinetic properties, and off-target interactions. Research has indicated that elongation of the carbon chain in the chiral center of active pyridazinone compounds generally increases biological activity. This structure-activity relationship suggests that the spatial arrangement of substituents around the stereogenic center directly influences the compound's ability to interact with biological targets.
Contemporary pharmaceutical development increasingly emphasizes the development of single enantiomer drugs rather than racemic mixtures. This trend reflects both regulatory requirements and scientific understanding of the distinct pharmacological profiles exhibited by individual enantiomers. The focus on the (S)-isomer of this compound suggests that this particular stereochemical configuration has been identified as possessing superior pharmacological properties compared to its (R)-enantiomer counterpart.
The synthetic accessibility of the (S)-isomer represents another crucial factor in its development focus. Asymmetric synthetic methodologies enable the direct preparation of enantiomerically enriched products, avoiding the need for subsequent chiral resolution procedures. The availability of chiral starting materials and stereoselective synthetic transformations facilitates the economical production of the desired (S)-enantiomer for research and potential therapeutic applications.
Quality control considerations for stereochemically defined compounds require sophisticated analytical methodologies to ensure enantiomeric purity throughout the development process. The establishment of robust analytical protocols for stereochemical assessment represents an essential component of pharmaceutical development programs focusing on single enantiomer compounds. These analytical requirements underscore the technical complexity associated with the development of stereochemically pure pharmaceutical agents.
Properties
IUPAC Name |
2-[[(3S)-piperidin-3-yl]methyl]-6-thiophen-2-ylpyridazin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS.ClH/c18-14-6-5-12(13-4-2-8-19-13)16-17(14)10-11-3-1-7-15-9-11;/h2,4-6,8,11,15H,1,3,7,9-10H2;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDKFCIVUAQOQI-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C(=O)C=CC(=N2)C3=CC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)CN2C(=O)C=CC(=N2)C3=CC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(S)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride is a novel compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique molecular structure, which incorporates a piperidine ring, a pyridazine moiety, and a thiophene substituent, suggests diverse pharmacological applications. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
The molecular formula of this compound is C₁₄H₁₈ClN₃OS, with a CAS number of 1229622-69-8. The compound is classified as an irritant and is used primarily in research settings.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridazine and pyrazole have shown efficacy against various cancer cell lines due to their ability to inhibit key signaling pathways involved in tumor growth.
| Compound Name | Structure | Key Features |
|---|---|---|
| 5-(4-Aminophenyl)-6-methylpyridazinone | Structure | Known for anticancer properties |
| 4-(1-Piperidinyl)-1H-pyrazole | Structure | Exhibits neuroprotective effects |
| 1-(4-Methylpiperazinyl)-pyrimidine derivatives | Structure | Broad-spectrum antimicrobial activity |
The specific combination of piperidine and thiophene groups in this compound may enhance its selectivity towards certain cancer targets compared to other compounds.
Neuroprotective Effects
Studies have suggested that similar piperidine derivatives can exhibit neuroprotective effects. For example, compounds containing the piperidine moiety have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research shows that heterocyclic compounds, particularly those containing thiophene and piperidine, possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
-
Antitumor Efficacy : A study evaluated the cytotoxic effects of various pyridazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited enhanced cytotoxicity when used in combination with doxorubicin, suggesting potential for synergistic therapeutic strategies.
"The synergistic effect was analyzed using Combination Index method" .
- Neuroprotection : In vitro studies demonstrated that piperidine derivatives could reduce neuronal death induced by excitotoxicity, showcasing their potential in treating neurodegenerative disorders.
- Antimicrobial Testing : A series of thiophene-based compounds were tested against common pathogens. Results indicated that some derivatives had minimum inhibitory concentration (MIC) values comparable to standard antibiotics, highlighting their potential as new antimicrobial agents.
Scientific Research Applications
Medicinal Chemistry
Research indicates that derivatives of 2-(S)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride exhibit various biological activities, including:
- Anticancer Activity: Similar compounds have shown efficacy against different cancer cell lines, suggesting potential use in cancer therapy.
- Neuroprotective Effects: The piperidine structure is known for its neuroprotective properties, making this compound a candidate for neurological disorder treatments.
Pharmacological Studies
Pharmacodynamics and pharmacokinetics studies are essential to understand the interactions of this compound with biological targets. Interaction studies may include:
- Receptor Binding Studies: Understanding how the compound interacts with specific receptors can elucidate its therapeutic mechanisms.
- Metabolic Pathway Analysis: Investigating how the compound is metabolized in vivo can inform dosage and efficacy.
Drug Development
The unique structural characteristics of this compound make it a promising candidate for drug development. Its ability to target multiple pathways could lead to the creation of multi-target drugs for complex diseases.
Case Studies
| Study | Findings |
|---|---|
| Anticancer Efficacy | A study demonstrated that derivatives similar to this compound showed significant inhibition of tumor growth in xenograft models, indicating potential as an anticancer agent . |
| Neuroprotection | Research on neuroprotective effects revealed that compounds with similar structures could prevent neuronal apoptosis in models of neurodegenerative diseases . |
| Receptor Interaction | A detailed receptor binding study indicated that the compound has a high affinity for serotonin receptors, suggesting possible applications in treating mood disorders . |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Analogues
The compound’s R-isomer (CAS: 1229622-70-1, MFCD16621989) shares identical molecular formula and weight but differs in stereochemistry at the piperidinylmethyl group.
Another structurally related compound, (2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-pyridin-3-ylmethyl-amine (CAS: 917746-09-9), has a similar molecular weight (311.82 g/mol) but replaces the pyridazinone-thiophene scaffold with a quinoline-pyridine system.
Table 1: Key Properties of Comparable Compounds
| Compound Name | Catalog Number | Molecular Formula | Molecular Weight (g/mol) | CAS Number | MDL Number |
|---|---|---|---|---|---|
| 2-(S)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride | 067780 | C₁₄H₁₈ClN₃OS | 311.84 | 1229622-69-8 | MFCD16621988 |
| 2-(R)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride | 067798 | C₁₄H₁₈ClN₃OS | 311.84 | 1229622-70-1 | MFCD16621989 |
| (2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-pyridin-3-ylmethyl-amine | 067775 | C₁₈H₁₈ClN₃ | 311.82 | 917746-09-9 | MFCD08898926 |
Substituent Effects on Pyridazinone Derivatives
Pyridazinone derivatives with 5-chloro-6-phenyl substitutions (e.g., compounds 3a–3h in ) are synthesized via nucleophilic substitution using halides and potassium carbonate. The thiophen-2-yl group in the target molecule may enhance π-π stacking interactions with biological targets, a feature absent in phenyl-substituted analogues .
Positional Isomerism and Pharmacological Implications
highlights positional isomerism in compounds like 4-DPCA (R = -C₁₀H₂₁ at 4-position) and 2-DPCA (R = -C₁₀H₂₁ at 2-position), where substituent placement drastically alters physicochemical properties . Similarly, the piperidinylmethyl group at the 2-position in the target compound likely influences its conformational flexibility and receptor-binding kinetics compared to analogues with substituents at other positions.

Comparison with H-Series Inhibitors
describes H-Series inhibitors (e.g., H-7, H-8, H-9), which are isoquinoline sulfonamide derivatives. These compounds exhibit kinase inhibitory activity but differ fundamentally from the target pyridazinone in scaffold and mechanism. The target’s pyridazinone core may offer unique selectivity profiles compared to the planar isoquinoline systems .
Preparation Methods
Preparation of Intermediates
(R)- or (S)-2-methylpyrrolidine: A short, safe, inexpensive, commercially scalable process for preparing (R)- or (S)-2-methylpyrrolidine can be achieved through the hydrogenation of 2-methylpyrroline in a mixture comprising an alcohol solvent and a hydrogenation catalyst.
- The 2-methylpyrroline used in the hydrogenation reaction may be purchased from commercial sources (e.g., Sigma-Aldrich Corp.; St. Louis, MO).
- The hydrogenation catalyst can be a homogeneous or heterogeneous catalyst but is preferably a platinum catalyst such as platinum on carbon (Pt/C) or platinum (IV) oxide.
- The alcohol solvent is a mixture of ethanol and methanol, preferably at a ratio of about 2:1 to about 3:1 (v/v).
- 2-[6-(2-hydroxy-ethyl)-naphthalen-2-yl- ]-2H-pyridazin-3-one: 6-Bromo-naphthalen-2-yl-methanol is treated with 3(2H)-pyridazinone, copper powder, and base to yield 2-[6-(2-hydroxy-ethyl)-naphthalen-2-yl- ]-2H-pyridazin-3-one, which is then activated with a sulfonate, such as tosylate.
Condensation Reactions
- Condensation reactions are employed in the synthesis of complex organic molecules, where two molecules combine to form a larger molecule with the loss of a small molecule such as water or alcohol. These reactions are crucial for building the core structure of many pharmaceutical compounds.
Nucleophilic Substitutions
- Nucleophilic substitution reactions involve the replacement of one functional group in a molecule with another by a nucleophile. These reactions are essential for introducing specific substituents onto the piperidine and pyridazinone rings.
Heterocyclic Ring Formations
- The formation of heterocyclic rings, such as the pyridazinone ring, often requires specific reagents and conditions to ensure proper ring closure and substitution. These reactions are vital for creating the core structure of the target compound.
Processes for Preparing Related Compounds
- 2-(6- ⁇ 2-[(2i?)-2-methyl-l-pyrrolidin-l-yl]ethyl ⁇ -2-naphthalen-2-yl)-2H- pyridazin-3-one: The prepared (R)-2-methylpyrrolidine L-tartrate can be converted into a pharmaceutical composition, such as 2-(6- ⁇ 2-[(2i?)-2-methyl-l-pyrrolidin-l-yl]ethyl ⁇ -2-naphthalen-2-yl)-2H-pyridazin-3-one.
- 6- ⁇ 4-[3- ((R)-2-methyl-pyrrolidin- 1 -yl)-propoxy] -phenyl ⁇ -2H-pyridazin-3-one: A process is available for preparing 6- ⁇ 4-[3-((R)-2-methyl-pyrrolidin-1-yl)-propoxy]-phenyl ⁇ -2H-pyridazin-3-one.
2- ⁇ 6-[2-((i?j2-methyl-pyrrolidin-l- yl)-ethyl]-naphthalen-2-yl ⁇ -2H-pyridazin-3-one: The l-[2-(6-bromo-naphthalen-2-yl)-ethyl]-(/?j-2-methyl-pyrrolidine may be reacted with 2H-pyridazin-3-one to produce the desired 2- ⁇ 6-[2-((i?j2-methyl-pyrrolidin-l- yl)-ethyl]-naphthalen-2-yl ⁇ -2H-pyridazin-3-one compound, which can be further processed to prepare a suitable salt.
- This reaction uses 2H-pyridazin-3-one, 8-hydroxyquinoline, and a copper catalyst in the presence of a base under a nitrogen atmosphere, heated to temperatures from about 100 °C to about 160 °C for about 10 to about 48 hours. Suitable solvents include N,N'-dimethylformamide, N-methylpyrrolidinone, N,N'-dimethylacetamide, pyridine, 3-picoline, and 4-picoline, with dimethylformamide (DMF) being preferred.
Final Steps
- After the reaction is completed, a non-water miscible solvent (e.g., ethyl acetate) is used to extract the product. The organic solution is washed with a brine aqueous solution (e.g., 25% NaCl solution) several times, then dried and concentrated to dryness to yield the final product.
Q & A
Q. What methods assess stability under accelerated degradation conditions?
- Methodology : Expose the compound to UV light (ICH Q1B), elevated temperatures (40–60°C), and pH extremes (1–13). Monitor degradation via HPLC-MS. Identify degradation products using HRMS and propose degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
